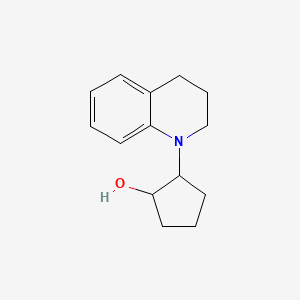

2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol is a chemical compound that has been the subject of extensive research in recent years. This compound has shown potential in a variety of scientific applications, including medicinal chemistry, drug discovery, and neuroscience.

Aplicaciones Científicas De Investigación

1. Synthetic Chemistry Applications

Alkylation of Isoquinoline Skeletons

Research by Seebach et al. (1983) demonstrates the nucleophilic reactivity in the 1-position of 1,2,3,4-tetrahydroisoquinoline, highlighting its potential for alkylation reactions. This suggests that similar compounds, including 2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol, could be used in synthetic chemistry for creating various substituted isoquinolines (Seebach et al., 1983).

Gold-Catalyzed Intramolecular Reactions

The work of Kothandaraman et al. (2009) on gold-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols for synthesizing 1,2-dihydroquinolines implies that related tetrahydroquinoline compounds could also be utilized in similar gold-catalyzed reactions (Kothandaraman et al., 2009).

2. Medicinal Chemistry and Pharmacology

Enantioselective Synthesis

The resolution of amino alcohols related to 2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol and their use in enantioselective synthesis is reported by Reiners and Martens (1997). Such enantiomeric compounds can play a significant role in medicinal chemistry due to their high enantiomeric excess, useful in synthesizing chiral drugs (Reiners & Martens, 1997).

Anticancer Agents

Redda et al. (2010) investigated substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. This indicates that 2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol might also have applications in developing new anticancer drugs (Redda et al., 2010).

3. Material Science

- Optical Properties and SARS-CoV-2 Protease Inhibition: A 2023 study by Krysantieva et al. on a novel tetrahydroquinazoline derivative, derived from a compound structurally similar to 2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol, highlights its optical properties and potential activity against SARS-CoV-2 proteins. This suggests possible applications in material science and antiviral research (Krysantieva et al., 2023).

Mecanismo De Acción

Mode of Action

It is known that the compound is a small-molecule fragment that can potentially interact with various proteins .

Biochemical Pathways

As a small-molecule fragment, it may interact with multiple proteins and potentially influence various biochemical pathways .

Pharmacokinetics

Therefore, its bioavailability and how it is absorbed, distributed, metabolized, and excreted in the body are currently unknown .

Result of Action

More research is needed to elucidate the specific effects of this compound at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14-9-3-8-13(14)15-10-4-6-11-5-1-2-7-12(11)15/h1-2,5,7,13-14,16H,3-4,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKWNFUUTBVFCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2983361.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/no-structure.png)

![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983366.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2983371.png)

![4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol](/img/structure/B2983378.png)